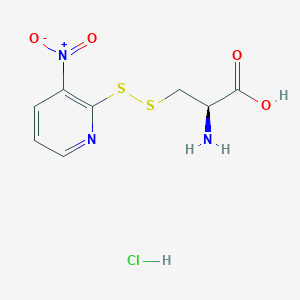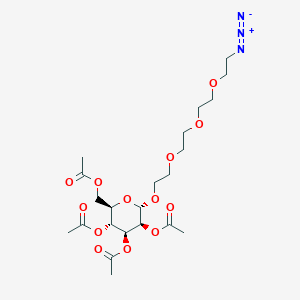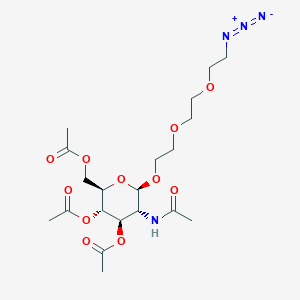![molecular formula C23H21Cl2FeI2N3 B6297928 {2,6-Bis[1-(N-4-iodo-2-methylphenylimino)ethyl]pyridine}-iron(II)-dichloride CAS No. 956497-73-7](/img/structure/B6297928.png)
{2,6-Bis[1-(N-4-iodo-2-methylphenylimino)ethyl]pyridine}-iron(II)-dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Bis[1-(N-4-iodo-2-methylphenylimino)ethyl]pyridine-iron(II)-dichloride (BIMP-FeCl2) is an organometallic compound containing a pyridine-based ligand and a ferrous center. It is synthesized from the reaction of 2,6-bis(iodo)pyridine and iron(II) dichloride in aqueous solution. BIMP-FeCl2 is a useful reagent for the synthesis of organic compounds and has been studied for its potential applications in materials science and biochemistry.
Wirkmechanismus
The mechanism of action of {2,6-Bis[1-(N-4-iodo-2-methylphenylimino)ethyl]pyridine}-iron(II)-dichloride is not yet fully understood. However, it is believed that the compound acts as a Lewis acid, meaning that it can donate electrons to other molecules. This allows it to act as a catalyst in the synthesis of organic compounds and to facilitate the oxidation of alcohols.
Biochemical and Physiological Effects
The biochemical and physiological effects of {2,6-Bis[1-(N-4-iodo-2-methylphenylimino)ethyl]pyridine}-iron(II)-dichloride are not yet fully understood. However, it is believed that the compound may have potential applications in the field of biochemistry, such as for the preparation of DNA-based nanostructures and for the synthesis of peptide and protein conjugates.
Vorteile Und Einschränkungen Für Laborexperimente
{2,6-Bis[1-(N-4-iodo-2-methylphenylimino)ethyl]pyridine}-iron(II)-dichloride has several advantages for use in laboratory experiments. It is relatively inexpensive and easily synthesized. It can be used as a catalyst for the synthesis of organic compounds, and it can be used as a reagent for the oxidation of alcohols. However, there are some limitations to its use in lab experiments. The compound is air- and moisture-sensitive, and it can be difficult to handle and store.
Zukünftige Richtungen
Future research on {2,6-Bis[1-(N-4-iodo-2-methylphenylimino)ethyl]pyridine}-iron(II)-dichloride could focus on exploring its potential applications in materials science and biochemistry. For example, further research could be conducted to investigate the potential of the compound for the synthesis of peptide and protein conjugates. In addition, further research could be conducted to explore the potential of the compound for the preparation of DNA-based nanostructures. Finally, further research could be conducted to explore the potential of the compound for the synthesis of heterocyclic compounds.
Synthesemethoden
{2,6-Bis[1-(N-4-iodo-2-methylphenylimino)ethyl]pyridine}-iron(II)-dichloride is synthesized via a two-step process. In the first step, 2,6-bis(iodo)pyridine is reacted with iron(II) dichloride in an aqueous solution. The reaction is carried out at room temperature and produces a yellow-orange solution. The reaction is complete when the solution turns dark brown. In the second step, the solution is filtered and the precipitate is collected and dried. The product is a yellow-orange powder.
Wissenschaftliche Forschungsanwendungen
{2,6-Bis[1-(N-4-iodo-2-methylphenylimino)ethyl]pyridine}-iron(II)-dichloride has been studied for its potential applications in materials science and biochemistry. It has been used in the synthesis of organic compounds such as cyclopropanes, cyclopropenes, and cyclobutanes. It has also been used in the synthesis of heterocyclic compounds and as a catalyst for the oxidation of alcohols. In addition, {2,6-Bis[1-(N-4-iodo-2-methylphenylimino)ethyl]pyridine}-iron(II)-dichloride has been studied for its potential applications in the field of biochemistry, such as for the preparation of DNA-based nanostructures and for the synthesis of peptide and protein conjugates.
Eigenschaften
IUPAC Name |
dichloroiron;N-(4-iodo-2-methylphenyl)-1-[6-[N-(4-iodo-2-methylphenyl)-C-methylcarbonimidoyl]pyridin-2-yl]ethanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21I2N3.2ClH.Fe/c1-14-12-18(24)8-10-20(14)26-16(3)22-6-5-7-23(28-22)17(4)27-21-11-9-19(25)13-15(21)2;;;/h5-13H,1-4H3;2*1H;/q;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAXXHKPJIYMRBN-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)I)N=C(C)C2=NC(=CC=C2)C(=NC3=C(C=C(C=C3)I)C)C.Cl[Fe]Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21Cl2FeI2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
720.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{2,6-Bis[1-(N-4-iodo-2-methylphenylimino)ethyl]pyridine}-iron(II)-dichloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![Bis-[N-(salicylidene)-2,4,6-trifluoroaniline]-nickel(II)](/img/structure/B6297919.png)
![2,6-Bis-[1-(2,6-dimethylphenylimino)-ethyl]pyridine iron(III) trichloride](/img/structure/B6297937.png)
![{2,6-Bis[1-(N-2-methylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride](/img/structure/B6297938.png)
